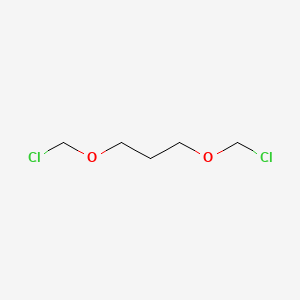
1,3-Bis(chloromethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(chloromethoxy)propane is an organic compound with the molecular formula C5H10Cl2O2 It is characterized by the presence of two chloromethoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(chloromethoxy)propane can be synthesized through the reaction of 1,3-propanediol with chloromethyl methyl ether in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(chloromethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acid or base catalysts are used in hydrolysis reactions to facilitate the breakdown of the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1,3-propanediol and formaldehyde.
Scientific Research Applications
1,3-Bis(chloromethoxy)propane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-bis(chloromethoxy)propane involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethoxy groups are reactive sites that can participate in substitution reactions, leading to the formation of new compounds. The hydrolysis of this compound results in the release of formaldehyde, which can further react with other molecules .
Comparison with Similar Compounds
1,2-Bis(chloromethoxy)ethane: Similar in structure but with an ethane backbone instead of propane.
1,3-Dichloropropane: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,3-Dimethoxypropane: Contains methoxy groups instead of chloromethoxy groups, leading to different reactivity patterns.
Uniqueness: 1,3-Bis(chloromethoxy)propane is unique due to the presence of both chloromethoxy groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo both substitution and hydrolysis reactions sets it apart from similar compounds .
Properties
CAS No. |
138418-40-3 |
|---|---|
Molecular Formula |
C5H10Cl2O2 |
Molecular Weight |
173.03 g/mol |
IUPAC Name |
1,3-bis(chloromethoxy)propane |
InChI |
InChI=1S/C5H10Cl2O2/c6-4-8-2-1-3-9-5-7/h1-5H2 |
InChI Key |
PVWXTRJGIZAZDL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCl)COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















